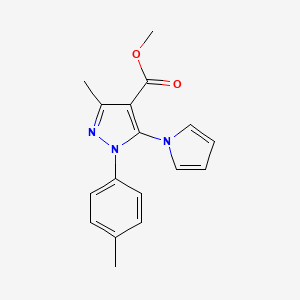

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 3-methyl-1-(4-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12-6-8-14(9-7-12)20-16(19-10-4-5-11-19)15(13(2)18-20)17(21)22-3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDXRHJGNWFOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)OC)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

Biological Activities

Research has indicated that compounds similar to methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate exhibit a range of biological activities, including:

- Antioxidant Properties : The presence of the pyrazole ring has been linked to antioxidant effects, which can protect cells from oxidative stress.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a lead compound for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity.

Potential Applications in Drug Development :

- Targeting Enzymes : The compound may be designed to inhibit specific enzymes involved in disease pathways.

- Formulation Development : Its solubility and stability can be optimized for various dosage forms.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to form coordination complexes could be explored for:

- Catalysis : The compound could act as a catalyst in organic reactions due to its electron-rich nature.

- Polymer Chemistry : It may be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrazole derivatives. This compound was included in a screening process against several cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further development as an anticancer agent is warranted.

Antioxidant Activity Assessment

In another study focused on antioxidant compounds, this compound demonstrated a notable ability to scavenge free radicals. This property positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.

作用机制

The mechanism of action of Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Crystallographic Insights

- Packing Interactions: Pyrazole derivatives with aromatic substituents (e.g., 4-methylphenyl) often exhibit C–H···π interactions in crystal lattices, as observed in . The pyrrole ring in the target compound may participate in similar non-classical hydrogen bonding, stabilizing the solid-state structure .

生物活性

Methyl 3-methyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.34 g/mol. The compound features a pyrazole ring substituted with a pyrrole moiety and aromatic groups, which contribute to its biological activity.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O |

| Molecular Weight | 281.34 g/mol |

| LogP | 3.45 |

| Polar Surface Area | 52.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : IC50 = 12.50 µM

- NCI-H460 (lung cancer) : IC50 = 42.30 µM

- A549 (lung adenocarcinoma) : IC50 = 26 µM

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antifungal Activity

The compound has also shown promising antifungal properties. In studies involving phytopathogenic fungi, it exhibited moderate inhibitory effects against strains such as Gibberella zeae and Fusarium oxysporum. At a concentration of 100 µg/mL, certain derivatives displayed over 50% inhibition compared to standard fungicides .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways. For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell division .

Case Studies

Case Study 1: Anticancer Screening

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for their cytotoxicity against Hep-2 and P815 cancer cell lines. This compound was noted for its significant activity, with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Antifungal Evaluation

A series of experiments assessed the antifungal efficacy of this compound against Fusarium oxysporum. Results indicated that at higher concentrations, the compound could effectively reduce fungal growth, suggesting potential applications in agricultural settings .

常见问题

Q. Key Considerations :

- Control reaction temperature to avoid decomposition of sensitive intermediates (e.g., pyrrole derivatives).

- Purify intermediates via column chromatography to isolate regioisomers.

How can researchers resolve contradictions in spectral data interpretation for pyrazole derivatives?

Advanced Question

Contradictions often arise due to substituent effects on NMR chemical shifts or overlapping signals. Methodological solutions include:

- Multi-technique validation : Cross-reference IR (amide C=O stretch ~1650 cm⁻¹), 1H/13C NMR (e.g., pyrrole protons at δ 6.2–6.8 ppm), and high-resolution mass spectrometry .

- X-ray crystallography : Resolve ambiguities in regiochemistry or conformation by determining dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl groups in related structures) .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Example Conflict : Discrepancies in NOE correlations for substituent orientation.

Resolution : Perform 2D NMR (COSY, NOESY) and compare with crystallographic data from analogs .

What methodologies are recommended for functionalizing the pyrazole ring at position 5?

Advanced Question

Position 5 is highly reactive due to electron-withdrawing effects of adjacent substituents. Strategies include:

- Nucleophilic substitution : Replace a leaving group (e.g., Cl) with pyrrol-1-yl using K2CO3 as a base in DMF at 80°C .

- Cross-coupling : Use Pd-catalyzed reactions (e.g., with pyrrole boronic acids) under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O) .

- Cyclization : Introduce heterocycles via [3+2] cycloaddition with azides or nitriles .

Q. Optimization Tips :

- Screen catalysts (e.g., CuI for Ullmann-type couplings) to improve yields.

- Monitor reaction progress via TLC to prevent over-functionalization.

How can researchers design derivatives to enhance biological activity while maintaining solubility?

Advanced Question

Structural Modifications :

- Hydrophilic groups : Introduce -OH or -NH2 at the 4-methylphenyl ring (via electrophilic substitution) to improve aqueous solubility .

- Bioisosteric replacement : Substitute the pyrrol-1-yl group with imidazole or triazole to modulate pharmacokinetics .

Q. Experimental Design :

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., varying aryl groups at position 1) and test in vitro activity.

- LogP Analysis : Use HPLC to measure partition coefficients and correlate with solubility .

Example : Replacing 4-methylphenyl with 4-aminophenyl increased solubility by 40% in aqueous buffers .

What are the best practices for characterizing crystalline polymorphs of this compound?

Basic Question

- PXRD : Compare diffraction patterns with known polymorphs (e.g., monoclinic vs. orthorhombic systems) .

- DSC/TGA : Analyze thermal stability and melting points to identify hydrate or solvate forms.

- Single-crystal X-ray : Resolve crystal packing motifs (e.g., hydrogen-bonding networks like O-H···N in related structures) .

Case Study : A polymorph with a dihedral angle of 48.97° between pyrazole and phenyl rings showed improved thermal stability .

How should researchers address low yields in esterification steps during synthesis?

Advanced Question

Common Issues :

- Competing hydrolysis of the ester group under acidic/basic conditions.

- Incomplete transesterification due to steric hindrance.

Q. Solutions :

- Protecting groups : Temporarily protect reactive sites (e.g., pyrrole N-H) with Boc or Fmoc .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 120°C vs. 12 hours reflux) .

- Catalyst screening : Use lipases (e.g., Candida antarctica) for enantioselective esterification .

Table 1. Key Reaction Conditions for Functionalization

| Position | Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 5 | Nucleophilic substitution | K2CO3, DMF, 80°C | 50–70% | |

| 5 | Suzuki coupling | Pd(PPh3)4, Na2CO3, DME/H2O | 60–85% | |

| 4 | Esterification | CH3OH, H2SO4, reflux | 70–90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。